Dioleoylphosphatidylthioglycerol

Description

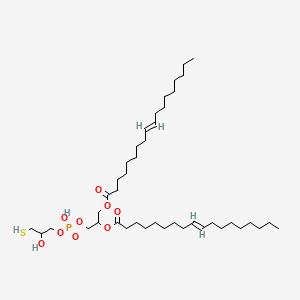

Dioleoylphosphatidylthioglycerol (DOPtG) is a synthetic phospholipid characterized by two oleoyl (18:1 cis-9) fatty acid chains esterified to a thioglycerol backbone. The substitution of an oxygen atom with sulfur in the glycerol moiety distinguishes it from conventional phosphatidylglycerols (PGs).

Propriétés

Numéro CAS |

91860-73-0 |

|---|---|

Formule moléculaire |

C42H79O9PS |

Poids moléculaire |

791.1 g/mol |

Nom IUPAC |

[3-[hydroxy-(2-hydroxy-3-sulfanylpropoxy)phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |

InChI |

InChI=1S/C42H79O9PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(44)48-36-40(37-50-52(46,47)49-35-39(43)38-53)51-42(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39-40,43,53H,3-16,21-38H2,1-2H3,(H,46,47)/b19-17+,20-18+ |

Clé InChI |

IMPGJFFIJMOUSJ-XPWSMXQVSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CS)O)OC(=O)CCCCCCCC=CCCCCCCCC |

SMILES isomérique |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCC(CS)O)OC(=O)CCCCCCC/C=C/CCCCCCCC |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CS)O)OC(=O)CCCCCCCC=CCCCCCCCC |

Synonymes |

dioleoylphosphatidylthioglycerol |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Dipalmitoylphosphatidylglycerol (DPPG)

- Structure : Two saturated palmitoyl (16:0) chains attached to a glycerol-phosphate-glycerol head group.

- Key Differences: Acyl Chains: DPPG’s saturated chains confer higher phase transition temperatures (~41°C) compared to DOPtG’s unsaturated oleoyl chains, which lower transition temperatures (<0°C) due to increased membrane fluidity .

- Applications : DPPG is widely used in lung surfactant formulations, whereas DOPtG’s thio-modification may enhance stability in oxidative environments.

Dioleoylphosphatidylglycerol (DOPG)

- Structure : Shares the same unsaturated oleoyl chains as DOPtG but lacks the sulfur substitution in the head group.

- Key Differences :

- Biological Role : DOPG is critical in bacterial membranes and apoptosis signaling; DOPtG’s thio-modification might disrupt protein-lipid interactions in these pathways.

Dioleoylphosphatidylcholine (DOPC)

- Structure : Features oleoyl chains but a zwitterionic choline head group instead of glycerol.

- Key Differences :

- Charge : DOPC is neutral at pH 7, whereas DOPtG is anionic, affecting their roles in membrane curvature and electrostatic interactions .

- Phase Behavior : DOPC’s phase transition temperature (~-20°C) is comparable to DOPtG, but the latter’s sulfur atom may introduce packing defects in lipid bilayers.

Comparative Data Table

| Compound | Acyl Chains | Head Group | Molecular Weight (g/mol) | Charge at pH 7 | Phase Transition Temp (°C) | Key Applications |

|---|---|---|---|---|---|---|

| Dioleoylphosphatidylthioglycerol | 18:1 (Oleoyl) x2 | Thioglycerol | ~791 (estimated)* | Negative | <0 (estimated) | Drug delivery, membrane studies |

| Dipalmitoylphosphatidylglycerol | 16:0 (Palmitoyl) x2 | Glycerol | 721.02 | Negative | ~41 | Lung surfactants, liposomes |

| Dioleoylphosphatidylglycerol | 18:1 (Oleoyl) x2 | Glycerol | 775.04 | Negative | <0 | Bacterial membrane models |

| Dioleoylphosphatidylcholine | 18:1 (Oleoyl) x2 | Choline | 786.11 | Zwitterionic | ~-20 | Liposome formulations, cell membranes |

*Estimated based on DOPG’s molecular weight (775.04 g/mol) with added sulfur mass .

Research Findings and Implications

- Synthesis Challenges : The synthesis of DOPtG likely mirrors methods for asymmetric PGs (e.g., H-phosphonate intermediates), but the thioglycerol moiety requires sulfur-specific coupling agents, as seen in lysobisphosphatidic acid synthesis .

- Analytical Characterization : Chromatographic separation (HILIC-MS) and high-resolution mass spectrometry are critical for distinguishing DOPtG from DOPG, as sulfur substitution alters retention times and fragmentation patterns .

- Biological Interactions: The thio-group may enhance DOPtG’s antioxidant properties or serve as a ligand for sulfur-binding proteins, offering novel applications in targeted drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.